5-Hydroxy-2-(2-methoxyethoxy)benzamide
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Overview
Description
5-Hydroxy-2-(2-methoxyethoxy)benzamide is a chemical compound with the molecular formula C10H13NO4 and a molecular weight of 211.21 g/mol It is characterized by a benzamide core substituted with a hydroxy group at the 5-position and a 2-(2-methoxyethoxy) group at the 2-position
Preparation Methods
The synthesis of 5-Hydroxy-2-(2-methoxyethoxy)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-hydroxybenzamide and 2-(2-methoxyethoxy)ethyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).
Synthetic Route: The 5-hydroxybenzamide is reacted with 2-(2-methoxyethoxy)ethyl bromide in the presence of the base to form the desired product through nucleophilic substitution.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
5-Hydroxy-2-(2-methoxyethoxy)benzamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form corresponding amine derivatives.
Substitution: The methoxyethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of derivatives with different functional groups.
Scientific Research Applications
5-Hydroxy-2-(2-methoxyethoxy)benzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-(2-methoxyethoxy)benzamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxyethoxy groups play a crucial role in its binding affinity and activity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
5-Hydroxy-2-(2-methoxyethoxy)benzamide can be compared with other similar compounds, such as:
5-Hydroxy-2-(2-ethoxyethoxy)benzamide: Similar structure but with an ethoxyethoxy group instead of methoxyethoxy.
5-Hydroxy-2-(2-propoxyethoxy)benzamide: Similar structure but with a propoxyethoxy group.
5-Hydroxy-2-(2-butoxyethoxy)benzamide: Similar structure but with a butoxyethoxy group.
These compounds share similar core structures but differ in the length and nature of the alkoxyethoxy substituent, which can influence their chemical properties and biological activities .
Properties
IUPAC Name |
5-hydroxy-2-(2-methoxyethoxy)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-14-4-5-15-9-3-2-7(12)6-8(9)10(11)13/h2-3,6,12H,4-5H2,1H3,(H2,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEPSZGCAYMICG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)O)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182451 |
Source
|
Record name | Benzamide, 5-hydroxy-2-(2-methoxyethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00182451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28173-87-7 |
Source
|
Record name | Benzamide, 5-hydroxy-2-(2-methoxyethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028173877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, 5-hydroxy-2-(2-methoxyethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00182451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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